Xenin
Overview
Description
Xenin is a peptide hormone secreted from the chromogranin A-positive enteroendocrine cells called the K-cells in the mucous membrane of the duodenum and stomach of the upper gut . It is a 25-amino acid polypeptide that plays a significant role in regulating various physiological functions, including food intake and insulin secretion . This compound is structurally related to the amphibian peptide xenopsin and the neuropeptide neurotensin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xenin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions during the synthesis .
Industrial Production Methods: In an industrial setting, this compound can be produced through recombinant DNA technology. This involves inserting the gene encoding this compound into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Xenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Dithiothreitol (DTT), sodium borohydride.
Substitution: Amino acid derivatives, coupling reagents like N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed:
Oxidation: Oxidized this compound with modified amino acid residues.
Reduction: Reduced this compound with altered disulfide bonds.
Substitution: this compound analogs with substituted amino acid residues.
Scientific Research Applications
Xenin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model peptide to study peptide synthesis, folding, and structure-activity relationships.
Biology: this compound plays a role in regulating food intake and insulin secretion, making it a valuable tool for studying metabolic processes.
Medicine: this compound has potential therapeutic applications in the treatment of diabetes and obesity due to its ability to modulate insulin secretion and appetite
Industry: this compound is used in the development of peptide-based drugs and as a research tool in various biochemical assays
Mechanism of Action
Xenin exerts its effects by interacting with specific receptors on target cells. In vitro studies have shown that this compound interacts with the neurotensin receptor 1. Upon binding to its receptor, this compound activates intracellular signaling pathways that regulate various physiological processes, including insulin secretion and gastric motility . This compound also stimulates exocrine pancreatic secretion and inhibits gastrin-stimulated acid secretion in dogs .
Comparison with Similar Compounds
Neurotensin: A neuropeptide that shares structural similarities with xenin and plays a role in regulating gastrointestinal motility and insulin secretion.
Uniqueness of this compound: this compound is unique due to its dual role in regulating both food intake and insulin secretion. This makes it a valuable target for therapeutic interventions in metabolic disorders such as diabetes and obesity. Additionally, this compound’s structural conservatism across different species highlights its evolutionary significance .
Biological Activity
Xenin is a 25-amino acid peptide hormone primarily secreted by enteroendocrine K-cells in the gastrointestinal tract. It plays a significant role in various physiological processes, particularly in glucose metabolism and appetite regulation. This article explores the biological activities of this compound, focusing on its insulinotropic effects, appetite suppression, and potential therapeutic applications in metabolic disorders such as type 2 diabetes.
Overview of this compound
This compound is co-secreted with the incretin hormone glucose-dependent insulinotropic polypeptide (GIP) in response to food intake. Its amino acid sequence is highly conserved across species, indicating its evolutionary significance and potential therapeutic relevance. The primary functions of this compound include:
- Insulin Secretion : Enhances insulin release from pancreatic beta cells.
- Appetite Regulation : Suppresses appetite and modulates gastrointestinal motility.
- Glucose Homeostasis : Aids in maintaining blood glucose levels postprandially.
Insulinotropic Effects
Research has demonstrated that this compound and its C-terminal fragments, particularly this compound 18–25, exhibit significant insulinotropic properties. In vitro studies using BRIN-BD11 cells showed that these peptides could stimulate insulin secretion in a concentration-dependent manner.
Key Findings from Research Studies
-
In Vitro Studies :
- This compound 18–25 significantly increased insulin secretion compared to control groups (p<0.05) when tested alongside glucose concentrations of 5.6 mM .
- The efficacy of this compound 18–25 was comparable to that of the native this compound peptide, suggesting that the C-terminal fragment retains essential biological activity .
-
In Vivo Studies :
- Administering this compound 18–25 at a dose of 25 nmol/kg body weight alongside glucose enhanced insulin secretion and moderated blood glucose levels more effectively than glucose alone .
- In studies involving normal mice, neither this compound 18–25 nor its derivatives affected acute feeding behavior at higher doses (500 nmol/kg), indicating a specific action on insulin secretion rather than general appetite suppression .
Appetite Suppression
This compound's role in appetite regulation has been investigated through various animal models. The peptide appears to influence satiety signaling pathways, contributing to reduced food intake.
Case Study: Appetite Regulation
- In a study where mice were injected with this compound 18–25, cumulative food intake was significantly lower compared to controls over an 18-hour fasting period. This suggests that this compound may serve as a potential therapeutic agent for obesity management by promoting satiety .
Potential Therapeutic Applications
Given its biological activities, this compound has garnered interest as a potential treatment for metabolic disorders, particularly type 2 diabetes and obesity.
Table: Summary of Biological Activities of this compound
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C139H224N38O32S/c1-15-79(10)111(132(203)169-103(137(208)209)64-77(6)7)173-126(197)101(67-85-69-152-89-41-23-22-40-87(85)89)167-130(201)107-49-34-59-176(107)135(206)96(47-33-58-151-139(147)148)163-117(188)91(43-25-29-54-141)159-129(200)106-48-35-60-177(106)136(207)102(68-86-70-149-74-154-86)168-124(195)100(66-84-38-20-17-21-39-84)166-128(199)105(73-179)171-122(193)97(62-75(2)3)156-108(182)71-153-116(187)90(42-24-28-53-140)160-131(202)110(78(8)9)172-120(191)94(46-32-57-150-138(145)146)157-114(185)80(11)155-127(198)104(72-178)170-119(190)93(45-27-31-56-143)162-133(204)112(81(12)180)174-121(192)95(50-51-109(183)184)158-123(194)99(65-83-36-18-16-19-37-83)165-118(189)92(44-26-30-55-142)161-134(205)113(82(13)181)175-125(196)98(63-76(4)5)164-115(186)88(144)52-61-210-14/h16-23,36-41,69-70,74-82,88,90-107,110-113,152,178-181H,15,24-35,42-68,71-73,140-144H2,1-14H3,(H,149,154)(H,153,187)(H,155,198)(H,156,182)(H,157,185)(H,158,194)(H,159,200)(H,160,202)(H,161,205)(H,162,204)(H,163,188)(H,164,186)(H,165,189)(H,166,199)(H,167,201)(H,168,195)(H,169,203)(H,170,190)(H,171,193)(H,172,191)(H,173,197)(H,174,192)(H,175,196)(H,183,184)(H,208,209)(H4,145,146,150)(H4,147,148,151)/t79-,80-,81+,82+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-,113-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHVLSACPFUBDY-QCDLPZBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C139H224N38O32S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162609 | |
Record name | Xenin 25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2971.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144092-28-4 | |
Record name | Xenin 25 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144092284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xenin 25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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